2-(2-CHLORO-5-IODOPHENYL)-5-[(E)-1-(5-IODO-2-FURYL)METHYLIDENE]-3,5-DIHYDRO-4H-IMIDAZOL-4-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Chloro-5-iodophenyl)-5-[(E)-1-(5-iodo-2-furyl)methylidene]-3,5-dihydro-4H-imidazol-4-one is a complex organic compound characterized by its unique structure, which includes both halogenated phenyl and furan rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-5-iodophenyl)-5-[(E)-1-(5-iodo-2-furyl)methylidene]-3,5-dihydro-4H-imidazol-4-one typically involves multiple steps One common method starts with the halogenation of a phenyl ring, followed by the formation of the imidazole ring through cyclization reactions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-5-iodophenyl)-5-[(E)-1-(5-iodo-2-furyl)methylidene]-3,5-dihydro-4H-imidazol-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the removal of halogen atoms or the reduction of double bonds.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dehalogenated derivatives.
Scientific Research Applications
2-(2-Chloro-5-iodophenyl)-5-[(E)-1-(5-iodo-2-furyl)methylidene]-3,5-dihydro-4H-imidazol-4-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical assays and drug discovery.
Industry: It can be used in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 2-(2-Chloro-5-iodophenyl)-5-[(E)-1-(5-iodo-2-furyl)methylidene]-3,5-dihydro-4H-imidazol-4-one exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s halogenated phenyl and furan rings allow it to bind to specific sites on these targets, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-fluoropyrimidine: Similar in having halogenated aromatic rings but differs in its core structure and reactivity.
Allylamine: Shares the presence of an amine group but has a simpler structure and different chemical properties.
Uniqueness
2-(2-Chloro-5-iodophenyl)-5-[(E)-1-(5-iodo-2-furyl)methylidene]-3,5-dihydro-4H-imidazol-4-one is unique due to its combination of halogenated phenyl and furan rings, which confer specific reactivity and potential for diverse applications. Its structure allows for unique interactions with biological targets, making it a valuable compound in research and development.
Properties
IUPAC Name |
(4E)-2-(2-chloro-5-iodophenyl)-4-[(5-iodofuran-2-yl)methylidene]-1H-imidazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7ClI2N2O2/c15-10-3-1-7(16)5-9(10)13-18-11(14(20)19-13)6-8-2-4-12(17)21-8/h1-6H,(H,18,19,20)/b11-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSEMNGXFISBAQO-IZZDOVSWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)C2=NC(=CC3=CC=C(O3)I)C(=O)N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1I)C2=N/C(=C/C3=CC=C(O3)I)/C(=O)N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7ClI2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.48 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.